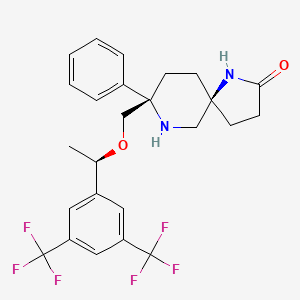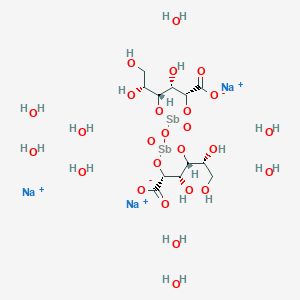
Sodium stibogluconate
Übersicht
Beschreibung
Sodium stibogluconate, also known as sodium antimony (V) gluconate, is a medication used to treat leishmaniasis . This includes leishmaniasis of the cutaneous, visceral, and mucosal types . It has been in medical use since the 1940s .
Synthesis Analysis
Sodium stibogluconate was prepared in the late 1940s via the reaction of antimony pentoxide with sodium hydroxide .Molecular Structure Analysis
The precise structure of Sodium stibogluconate is unknown. The structure shown in most resources is idealized based on the atomic formula . It is a solid ionic compound that is freely soluble in water .Chemical Reactions Analysis
The Sb (V) in stibogluconate is reduced to Sb (III) by the Leishmania parasite before the antimony disrupts the bug’s defenses .Physical And Chemical Properties Analysis
Sodium stibogluconate is a solid ionic compound that is freely soluble in water . Its molecular formula is C12H35Na3O26Sb2 and its average mass is 907.880 Da .Wissenschaftliche Forschungsanwendungen
Cardiac Effects
Sodium stibogluconate, primarily known for its use in treating Kalaazar and cutaneous leishmaniasis, has been the subject of research regarding its cardiac effects. A study conducted on male soldiers using modern non-invasive techniques found that intravenous sodium stibogluconate at a dosage of 600 mg daily for 10 days did not significantly affect blood pressure, heart rate, left ventricular contractile function, or rhythm. However, it did show a reversible reduction in T wave amplitude on electrocardiography (Henderson & Jolliffe, 1985).
Anti-Leishmanial Drug Delivery System
Research into the delivery systems for anti-leishmanial drugs, such as sodium stibogluconate, has been ongoing. One study investigated liver and serum concentrations of antimony in mice after administration of sodium stibogluconate in free, liposomal, and niosomal form. The use of vesicular formulations led to high liver and low serum values, with niosomal sodium stibogluconate showing more activity against experimental murine visceral leishmaniasis than the free drug. This suggests that maintaining high drug levels in the infected reticuloendothelial system is crucial for effective treatment (Baillie et al., 1986).
Potentiation of Oxidant Production
Sodium stibogluconate has been studied for its impact on the formation of reactive oxygen species (ROS) in the whole blood of mice infected with Leishmania infantum. Treatment with sodium stibogluconate enhanced blood chemiluminescence induced by zymosan and phorbol myristate acetate (PMA). This effect also occurred in uninfected mice and in human blood treated in vitro, indicating that sodium stibogluconate may prime the production of superoxide by polymorphonuclear leukocytes. This novel property might contribute to the drug's leishmanicidal effect (Rais et al., 2000).
Inhibition of Protein Tyrosine Phosphatases
Sodium stibogluconate has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases), including Src homology PTPase1 (SHP-1), SHP-2, and PTP1B. This inhibition may be significant in therapeutic contexts beyond leishmaniasis, as it can augment cytokine responses in hemopoietic cell lines. The drug induces tyrosine phosphorylation of cellular proteins and augments cytokine signaling, suggesting potential new therapeutic applications (Pathak & Yi, 2001).
Organ-Dependent Therapeutic Effects in Leishmaniasis
A study in BALB/c mice infected with Leishmania donovani investigated the organ-dependent effects of sodium stibogluconate. The drug was administered in various forms, showing that while all forms significantly reduced liver parasites, they had minimal effect on parasites residing in the spleen or bone marrow. This research underscores the importance of understanding the differential impacts of drug therapies on various organ systems in the context of leishmaniasis treatment (Carter et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.3Na.9H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;9*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;2*+2/p-2/t2*2-,3-,4+,5-;;;;;;;;;;;;;;;;;/m11................./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDNFKBTFCOSV-UZVLBLASSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)[O-])O)[C@@H](CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Na3O26Sb2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium stibogluconate | |
CAS RN |
16037-91-5 | |
| Record name | Sodium stibogluconate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-DIOXANTIMONANE, D-GLUCONIC ACIDDERIVATIVE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)
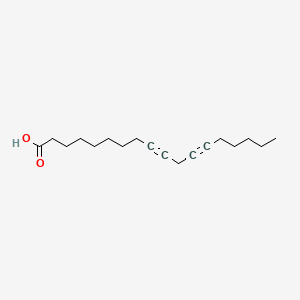
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
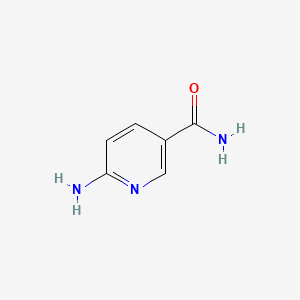
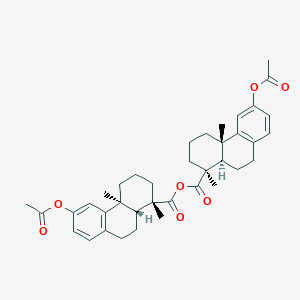
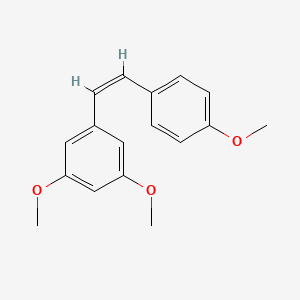
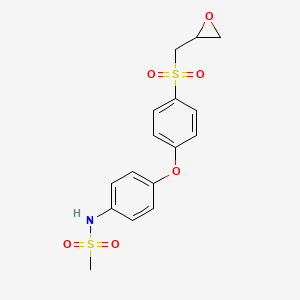
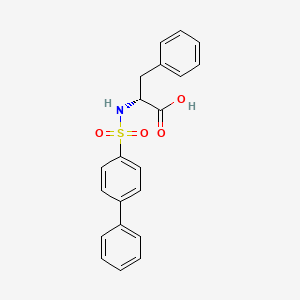
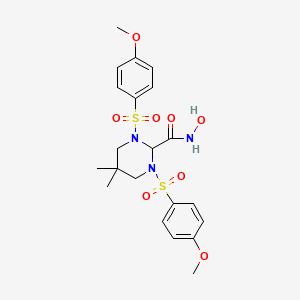
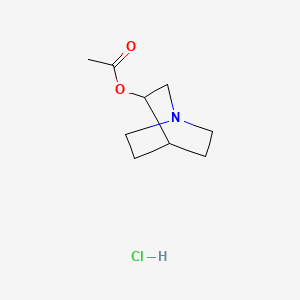
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
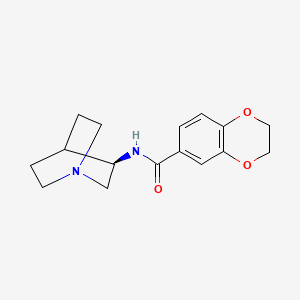
![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)
